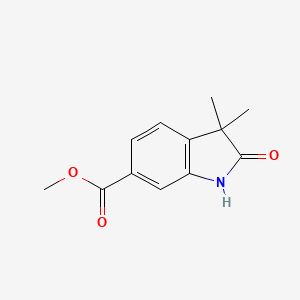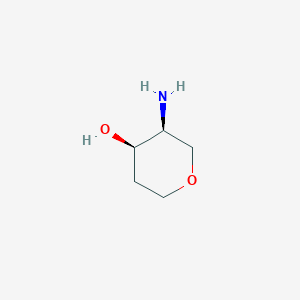
(3S,4R)-3-aminooxan-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(3S,4R)-3-aminooxan-4-ol” has been studied. For instance, a study on the synthesis of “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” employed a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase . Another study discussed the chemoenzymatic synthesis of “(3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine” involving ring-closing metathesis and lipase-mediated kinetic resolution strategies .Scientific Research Applications
Overview of Scientific Research Applications
Antioxidant and Antiradical Activity : Some compounds, similar in structural complexity or functional groups to "(3S,4R)-3-aminooxan-4-ol," have been noted for their antioxidant and antiradical activities, which are crucial in biochemical processes and therapeutic applications. For instance, compounds with open thiogroups, like 1,2,4-triazole-3-thione derivatives, show high indicators of antioxidant and antiradical activity, impacting the overall condition and biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).
Biomedical Applications : Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Such multifunctional compounds are of significant interest for developing therapeutic agents and understanding the molecular basis of their actions (Naveed et al., 2018).
Antimicrobial Potential : Chitosan, an aminopolysaccharide biopolymer, exhibits excellent biocompatibility and antimicrobial potential. Its structural characteristics allow for a broad spectrum of applications, particularly in biomedical and pharmaceutical formulations (Raafat & Sahl, 2009).
Herbicide Toxicity Studies : Research on the toxicology and mutagenicity of herbicides, such as 2,4-D, provides insights into environmental and occupational risks associated with chemical exposure. This information is vital for developing safer agricultural practices and regulatory policies (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical and Synthetic Chemistry : The study and development of amino-1,2,4-triazoles and their applications in fine organic synthesis underscore the importance of chemical compounds in creating agricultural products, pharmaceuticals, and other high-value chemicals (Nazarov et al., 2021).
Antioxidant Activity Determination : The development of assays for determining the antioxidant activity of compounds is crucial for evaluating their potential therapeutic effects. Such studies contribute to the broader understanding of antioxidants in disease prevention and treatment (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(3S,4R)-3-aminooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

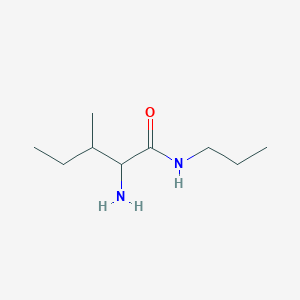
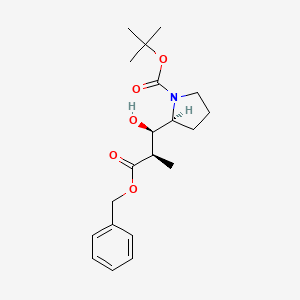

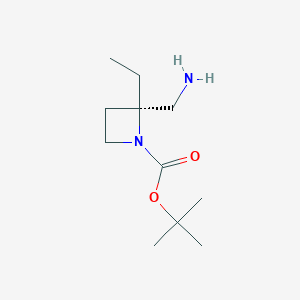
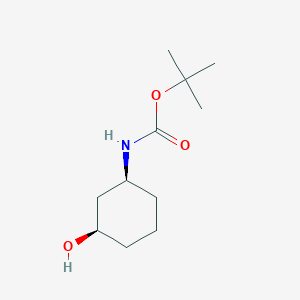

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)
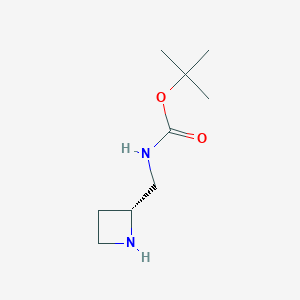
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)
